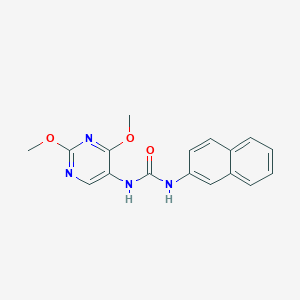
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMPU and is a potent catalyst for various chemical reactions.
科学的研究の応用
Conformational Adjustments in Urea and Thiourea Based Assemblies : Studies on urea derivatives, including those similar to the specified compound, have explored their conformational adjustments. These adjustments are significant in understanding the self-assembly and polymorphism of these compounds, which are relevant in material science and pharmaceuticals (Phukan & Baruah, 2016).
Crystal Structure Analysis in Herbicides : Research into the crystal structure of related compounds, like azimsulfuron, has provided insights into their potential use in herbicides. These studies are crucial for designing more effective and environmentally friendly agricultural chemicals (Jeon et al., 2015).
Unfolding of Heterocyclic Ureas : Understanding the unfolding and complexation of heterocyclic ureas contributes to the knowledge of their molecular behavior, which is vital in the development of new materials and pharmaceuticals (Corbin et al., 2001).
Synthesis of Substituted Uracils : The synthesis methods for creating derivatives of uracils, including those similar to the specified compound, have implications in medicinal chemistry and drug design (Bardagi & Rossi, 2008).
Fluoride Selective Fluorescent Chemosensors : Studies on naphthalene derivatives containing urea groups have led to the development of selective sensors for detecting fluoride ions, which have applications in environmental monitoring and diagnostics (Cho et al., 2003).
Polymer Synthesis and Applications : Research on polymers derived from similar compounds has implications in the field of conducting polymers, which are significant for electronics and material sciences (Sotzing et al., 1996).
特性
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-14(10-18-17(21-15)24-2)20-16(22)19-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDVIDADVOMIMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)NC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)
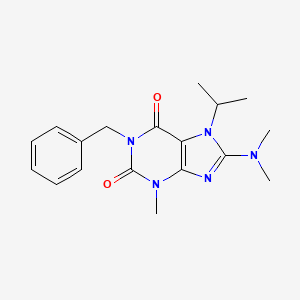

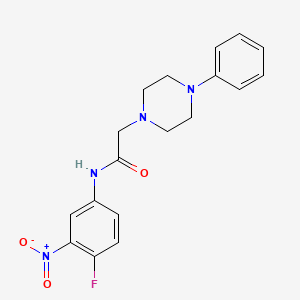

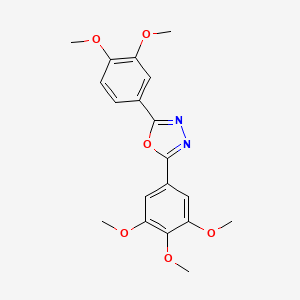
![Tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate](/img/structure/B2366916.png)

![6-Ethyl-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)
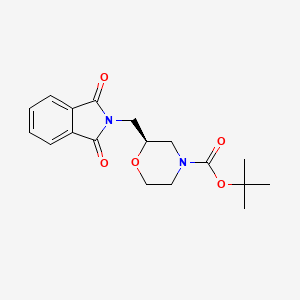
![1-[3-(dimethylamino)propyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2366923.png)
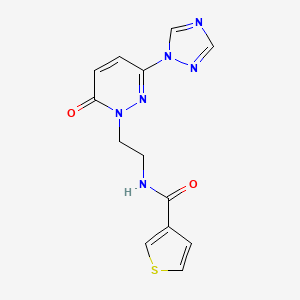
![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)